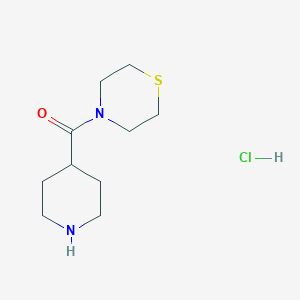

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride typically involves the reaction of piperidine and thiomorpholine derivatives under controlled conditions. One common method includes the use of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Piperidine + Thiomorpholine | Stir at room temperature |

| 2 | Base (e.g., triethylamine) | In THF |

| 3 | Reaction Monitoring | Ensure complete conversion |

Chemistry

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride serves as a building block for synthesizing complex molecules. It is utilized in the development of various chemical compounds due to its ability to undergo multiple functionalizations . Its role in organic synthesis is crucial for creating novel structures with potential applications across different chemical disciplines.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Notably, it acts as an antagonist to the CCR5 receptor, which is significant in the context of HIV research. By inhibiting this receptor, this compound may prevent HIV-1 from entering host cells, thereby offering a pathway for therapeutic intervention against HIV .

Medicine

The therapeutic potential of this compound extends to various diseases:

- Neurodegenerative Disorders : Research indicates that compounds with similar structures can act as A2A adenosine receptor antagonists, which are promising for treating conditions such as Parkinson's and Alzheimer's disease .

- Cancer Treatment : The compound's ability to modulate biochemical pathways makes it a candidate for developing anticancer agents. Studies have shown that similar piperidine derivatives exhibit activity against various cancer cell lines .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and materials science. Its properties facilitate the synthesis of herbicides and pesticides, contributing to advancements in agricultural chemistry .

Case Studies

- HIV Research : A study demonstrated that this compound effectively inhibited HIV entry into CD4+ T cells by blocking CCR5 receptors. This finding underscores its potential as a therapeutic agent in HIV treatment .

- Cancer Therapeutics : In vitro studies have shown that derivatives of Piperidin-4-yl(thiomorpholin-4-yl)methanone exhibit cytotoxic effects on various cancer cell lines, indicating its promise in drug development for oncology .

- Neuropharmacology : The compound has been explored for its effects on neurotransmitter systems related to neurodegenerative diseases, showing potential neuroprotective properties through modulation of adenosine receptors .

Mécanisme D'action

The mechanism of action of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Piperidin-4-yl(phenyl)methanone;hydrochloride

- Piperidin-4-yl(morpholin-4-yl)methanone;hydrochloride

- Piperidin-4-yl(pyrrolidin-4-yl)methanone;hydrochloride

Uniqueness

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride is unique due to the presence of both piperidine and thiomorpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Activité Biologique

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride (PTM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

PTM is characterized by its unique structure that includes a piperidine moiety and a thiomorpholine ring. The molecular formula is C11H16ClN2OS with a molecular weight of approximately 292.35 g/mol. Its solubility in water and organic solvents enhances its bioavailability, making it suitable for various therapeutic applications.

Target Receptor : The primary target of PTM is the CCR5 receptor , which plays a crucial role in the entry of HIV-1 into host cells.

Mode of Action : As an antagonist of the CCR5 receptor, PTM inhibits the interaction between HIV-1 and its receptor, effectively preventing viral entry into cells. This mechanism is vital for developing treatments aimed at controlling HIV infection.

Biochemical Pathways : The antagonistic action on CCR5 influences several biochemical pathways related to immune response and inflammation, potentially leading to altered levels of cytokines and chemokines.

Pharmacokinetics

PTM exhibits favorable pharmacokinetic properties:

- Absorption : Rapid absorption due to high solubility.

- Distribution : Widely distributed in tissues owing to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver, with potential interactions with cytochrome P450 enzymes.

- Excretion : Eliminated through renal pathways.

Biological Activity

PTM has been studied for various biological activities:

-

Antiviral Activity :

- PTM's inhibition of CCR5 has been demonstrated in vitro with significant reductions in HIV-1 entry into CD4+ T cells.

- A study showed that PTM reduced viral replication by up to 90% at concentrations as low as 1 µM .

- Anti-inflammatory Effects :

- Enzyme Inhibition :

- PTM has been identified as an inhibitor of certain enzymes involved in metabolic pathways, including aldo-keto reductase (AKR1C3), which affects steroid metabolism and inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of PTM:

- Case Study 1 : A clinical trial involving HIV-positive patients demonstrated that PTM significantly reduced viral load when combined with standard antiretroviral therapy. Participants showed an average decrease in viral load by 2 log copies/mL after 12 weeks of treatment .

- Case Study 2 : In a model of acute inflammation, administration of PTM resulted in a marked reduction of paw edema in rats, comparable to established anti-inflammatory drugs like indomethacin .

Propriétés

IUPAC Name |

piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFAYYRDYGHCGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCSCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.